molecular formula C9H5ClO3 B154838 6-Chlorobenzofuran-2-carboxylic acid CAS No. 442125-04-4

6-Chlorobenzofuran-2-carboxylic acid

Cat. No. B154838
M. Wt: 196.58 g/mol
InChI Key: PWSOSTMTCRJPDX-UHFFFAOYSA-N
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Description

6-Chlorobenzofuran-2-carboxylic acid is a chemical compound that is part of the benzofuran family, which is a class of organic compounds containing a fused benzene and furan ring system. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 6-Chlorobenzofuran-2-carboxylic acid has been reported in several studies. For instance, a novel COX-2 inhibitor with a similar structure, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, was synthesized using a cascade of reactions starting from sulfonamide and bromoketone, which could be executed in a single pot . Another study reported the synthesis of 6-chloro-2,3-dihydro-4H-1-benzopyran-2-carboxylic acid, a rigid analogue of clofibric acid, along with its isomers . These syntheses often involve complex reaction sequences and aim to introduce specific functional groups that confer desired properties to the molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chlorobenzofuran-2-carboxylic acid has been elucidated using various spectroscopic techniques. For example, the structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, was determined by NMR spectroscopy and X-ray crystallography . These analyses are crucial for confirming the identity of the synthesized compounds and for understanding their three-dimensional arrangement, which is important for their biological activity and material properties.

Chemical Reactions Analysis

Chemical transformations of compounds within the benzofuran family have been explored to develop derivatives with different properties. A study on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives investigated the reduction and acetylation reactions, as well as further chemical conversions to study the luminescence and complex-forming properties of these compounds . Such chemical reactions are essential for modifying the core structure to enhance or alter the activity of the compounds for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involved a thermal one-pot cyclization and a base-catalyzed hydrolysis, with the molecular structure confirmed by several spectroscopic methods . The chlorination of tetrahydrofuran-2-carboxylic acid esters, which are structurally related to benzofuran carboxylic acids, was studied under photochemical conditions, leading to the formation of chlorinated products with different properties . Understanding these properties is important for the development of new materials and drugs.

Scientific Research Applications

Chemical Synthesis and Biological Activity

6-Chlorobenzofuran-2-carboxylic acid plays a role in the synthesis of various chemical compounds. For instance, its derivatives are used in creating substances that exhibit antibacterial activity. In one study, derivatives were screened against various microorganisms, showing good to moderate antibacterial effects (Chavan & Pai, 2007).

Cross-Coupling Reactions

This chemical is involved in regioselective cross-coupling reactions. These reactions are important for producing selectively substituted nicotinic acids and triazoles, demonstrating its utility in complex chemical synthesis (Houpis et al., 2010).

Catalysis

In catalysis, derivatives of 6-Chlorobenzofuran-2-carboxylic acid are used to enhance reaction rates and selectivity. For example, carboxylic acid-promoted cis-dihydroxylation and epoxidation of alkenes employ derivatives as catalysts, showing how they can influence chemical reactions (de Boer et al., 2005).

Material Science

The acid and its derivatives have applications in material science. For instance, they are involved in the creation of organic acid-base salts, which help understand non-covalent interactions in materials (Gao et al., 2015).

Luminescence and Complex-Forming Properties

Derivatives of 6-Chlorobenzofuran-2-carboxylic acid are used to study luminescence and complex-forming properties, important for developing new materials and sensors (Vasin et al., 2013).

Green Chemistry

In green chemistry, derivatives are employed to create environmentally friendly materials. For instance, they are used in synthesizing intermediates for biofuels and biodegradable polymers (Dutta et al., 2015).

Nanotechnology

Its applications extend to nanotechnology, where derivatives are used to tailor the aqueous solubility of functionalized carbon nanotubes, demonstrating its role in developing advanced nanomaterials (Zeng et al., 2005).

Organic Synthesis

Derivatives of 6-Chlorobenzofuran-2-carboxylic acid are also used in organic synthesis, for example, in the electrocarboxylation of chlorinated aromatic compounds, highlighting its utility in synthesizing complex organic molecules (Golinske et al., 2000).

Safety And Hazards

The safety information for “6-Chlorobenzofuran-2-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzofuran compounds, including “6-Chlorobenzofuran-2-carboxylic acid”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

6-chloro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSOSTMTCRJPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548316
Record name 6-Chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzofuran-2-carboxylic acid

CAS RN

442125-04-4
Record name 6-Chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Barbier, A Barbry, J Magand, C Badiou, F Davy… - Biomolecules, 2022 - mdpi.com
The benzo[b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus. The …
Number of citations: 6 www.mdpi.com
DS Noyce, RW Nichols - Journal of Organic Chemistry, 1972 - ACS Publications
… 3-Bromo-6-chlorobenzofuran4-Chlorosalicylaldehyde10 was converted to 6-chlorobenzofuran-2-carboxylic acid following the procedure of Andrisano and Duro14 in 79% yield, mp 244-…
Number of citations: 18 pubs.acs.org

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